4-(1-Aminopropan-2-yl)phenol hydrochloride
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Overview
Description
4-(1-Aminopropan-2-yl)phenol hydrochloride is an organic compound with the molecular formula C9H14ClNO. It is a hydrochloride salt form of 4-(1-Aminopropan-2-yl)phenol, which is a phenolic compound containing an amino group attached to a propyl chain. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)phenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxyacetophenone.
Amination: The 4-hydroxyacetophenone undergoes reductive amination with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting 4-(1-Aminopropan-2-yl)phenol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Adjusting the molar ratios of reactants, temperature, and reaction time.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminopropan-2-yl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
4-(1-Aminopropan-2-yl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Aminopropan-2-yl)phenol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminopropan-2-yl)phenol: The free base form without the hydrochloride salt.
4-(1-Aminopropan-2-yl)aniline: An analog with an aniline group instead of a phenol group.
4-(1-Aminopropan-2-yl)benzoic acid: An analog with a carboxylic acid group instead of a phenol group.
Uniqueness
4-(1-Aminopropan-2-yl)phenol hydrochloride is unique due to its specific combination of a phenolic hydroxyl group and an amino group attached to a propyl chain. This structure allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways compared to its analogs.
Properties
IUPAC Name |
4-(1-aminopropan-2-yl)phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(6-10)8-2-4-9(11)5-3-8;/h2-5,7,11H,6,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZSGASODZXHEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388643 |
Source
|
Record name | 4-(1-aminopropan-2-yl)phenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13238-99-8 |
Source
|
Record name | 4-(1-aminopropan-2-yl)phenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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